molecular formula C8H4Cl2N2 B1295942 4,8-Dichloroquinazoline CAS No. 7148-34-7

4,8-Dichloroquinazoline

Cat. No. B1295942
CAS RN: 7148-34-7
M. Wt: 199.03 g/mol
InChI Key: LGRUYTZVYJCUTH-UHFFFAOYSA-N
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Description

4,8-Dichloroquinazoline is a halogenated quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antitumor, antiplasmodial, and other pharmacological properties.

Synthesis Analysis

The synthesis of halogenated quinazolines, such as 4,8-dichloroquinazoline, typically involves multiple steps, including halogenation, cyclization, and functional group transformations. For instance, the synthesis of dichloroquinoline can be achieved from o-chloroaniline and acrylic acid through addition, cyclization, and chlorination reactions, with significant improvements in reaction time and reagent consumption . Similarly, other halogenated quinazolines have been synthesized using diazotization and coupling reactions , or through cyclization, chlorination, and nucleophilic substitution steps .

Molecular Structure Analysis

The molecular structure of 4,8-dichloroquinazoline would consist of a quinazoline core with two chlorine atoms substituted at the 4 and 8 positions. The presence of halogens is known to influence the electronic properties of the molecule and can enhance its ability to interact with biological targets. The molecular structure of related compounds has been analyzed, revealing one-dimensional hydrogen-bonded structures in proton-transfer compounds involving quinoline derivatives .

Chemical Reactions Analysis

Halogenated quinazolines can undergo various chemical reactions, including nucleophilic substitution, which is often used to introduce different functional groups into the molecule. The presence of chlorine atoms can make the quinazoline nucleus more reactive towards nucleophiles, allowing for further derivatization of the compound . Additionally, the halogen atoms can participate in cross-coupling reactions, as seen in the synthesis of 4-aryl-substituted quinazolines using a microwave-assisted Suzuki-Miyaura approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,8-dichloroquinazoline would be influenced by the presence of the chlorine atoms. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. Halogenation generally increases lipophilicity, which can affect the compound's ability to cross cell membranes and reach its target . The specific properties of 4,8-dichloroquinazoline would need to be determined experimentally.

Relevant Case Studies

Several case studies highlight the biological activities of halogenated quinazolines. For example, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines have shown significant antitumor activity against murine leukemias, although their activity against melanoma was not observed . In the realm of antiplasmodial activity, a series of 2-trichloromethylquinazolines functionalized at the 4 position exhibited significant activity against Plasmodium falciparum strains, with some molecules showing promising selectivity indexes compared to standard antimalarial drugs . These studies demonstrate the potential of halogenated quinazolines as lead compounds for the development of new therapeutic agents.

Scientific Research Applications

1. Metal-Catalyzed Cross-Coupling Reactions

  • Application Summary : 4,8-Dichloroquinazoline is used as a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
  • Methods of Application : The process involves the use of halogenated quinazolinones and quinazolines or their tosylate derivatives via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives .
  • Results or Outcomes : The application of these methods on halogenated quinazolin-4-ones and their quinazolines has been successful in generating novel polysubstituted derivatives .

2. Antifungal and Antibacterial Activities

  • Application Summary : One of the derivatives of 4,8-Dichloroquinazoline, N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine, has shown antifungal activity against the fungus Aspergillus flavus and antibacterial activity against the bacteria Pseudomonas .
  • Methods of Application : The synthesis process involves the reaction of 2-amino benzoic acid with urea at a temperature of 130°C to 140°C to give Quinazolin-2,4-diol. This is then reacted with phosphorus oxychloride at 150°C for 24 hours to give 2,4-dichloroquinazoline. The 2,4-dichloroquinazoline is then reacted with various compounds to give the final quinazoline derivatives .
  • Results or Outcomes : The synthesized quinazoline derivative N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine has shown promising antifungal and antibacterial activities .

3. Anti-Tumor Activity

  • Application Summary : A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549 and H1975). Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .
  • Methods of Application : The process involves the synthesis of 4,6,7-substituted quinazoline derivatives and their evaluation for antiproliferative activities against human cancer cell lines .
  • Results or Outcomes : Compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .

4. Hepatoprotective and Antioxidant Activity

  • Application Summary : In one study, 4-(4-Oxo-2-phenyl-4H-quinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide (Compound A) and N-(4,6-Dimethyl-pyrimidin-2-yl)-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulfonamide (Compound B) show strong hepatoprotective and antioxidant activity surpassing the comparing drug Liv-52 .
  • Methods of Application : The process involves the synthesis of specific quinazoline derivatives and their evaluation for hepatoprotective and antioxidant activity .
  • Results or Outcomes : Compounds A and B showed strong hepatoprotective and antioxidant activity .

5. Urinary Bladder Cancer Therapy

  • Application Summary : Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use, e.g., erlotinib, gefitinib, afatinib, lapatinib, and vandetanib. Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
  • Methods of Application : The process involves the synthesis of specific quinazoline derivatives and their evaluation for antitumor activities against bladder cancer .
  • Results or Outcomes : Many quinazoline derivatives have been approved for antitumor clinical use and show promising results in bladder cancer therapy .

6. Pharmacological Diversification

  • Application Summary : Due to the pharmacological activities of quinazoline and quinazolinone scaffolds, it has aroused great interest in medicinal chemists for the development of new drugs or drug candidates. The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
  • Methods of Application : The process involves the synthesis of specific quinazoline derivatives and their evaluation for various pharmacological activities .
  • Results or Outcomes : The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .

Safety And Hazards

The safety information for 4,8-Dichloroquinazoline indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

4,8-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRUYTZVYJCUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289498
Record name 4,8-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dichloroquinazoline

CAS RN

7148-34-7
Record name 7148-34-7
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Record name 4,8-dichloroquinazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,8-Dichloroquinazoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WLF Armarego - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
Twenty mono (Bz-) substituted quinazolines have been prepared, some by conventional routes, but ten of them by alkaline decomposition of appropriately substituted 4-(N’-toluene-p-…
Number of citations: 39 pubs.rsc.org
AV Ivachtchenko, YA Ivanenkov… - Expert Opinion on …, 2012 - Taylor & Francis
Introduction: Among a variety of proteins included in a relatively wide GPCR family, serotonin 5-HT receptors (5-HT 6 Rs) are highly attractive as important biological targets with …
Number of citations: 19 www.tandfonline.com
岡野定輔, 高舘明 - YAKUGAKU ZASSHI, 1968 - jstage.jst.go.jp
4-Fluoro-6-nitroquinazoline (IIa), 4-fluoro-7-nitroquinazoline (IIb), 4-fluoro-8-nitroquinazoline (IIc), 5-chloro-4-fluoroquinazoline (IId), 6-chloro-4-fluoroquinazoline (IIe), 7-chloro-4-…
Number of citations: 3 www.jstage.jst.go.jp

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